varenicline tartrate

nicotinic receptor pharmacology drug discovery smoking cessation

Varenicline tartrate is the L-tartrate salt of varenicline, a synthetic small-molecule partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). Developed by Pfizer and marketed as Chantix® / Champix®, it is approved for aiding smoking cessation by simultaneously providing low-level dopaminergic stimulation to reduce craving and withdrawal while blocking the full agonist activity of nicotine.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
CAS No. 375815-87-5
Cat. No. B1683806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevarenicline tartrate
CAS375815-87-5
Synonyms6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine
Champix
Chantix
varenicline
varenicline tartrate
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1
InChIKeyTWYFGYXQSYOKLK-CYUSMAIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige crystalline powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Varenicline Tartrate (CAS 375815-87-5): A Selective α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation Research and Pharmaceutical Development


Varenicline tartrate is the L-tartrate salt of varenicline, a synthetic small-molecule partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) . Developed by Pfizer and marketed as Chantix® / Champix®, it is approved for aiding smoking cessation by simultaneously providing low-level dopaminergic stimulation to reduce craving and withdrawal while blocking the full agonist activity of nicotine [1]. Varenicline tartrate exhibits high aqueous solubility, linear pharmacokinetics, and oral bioavailability of approximately 90% that is unaffected by food or time-of-day dosing [2]. It is offered as a pharmaceutical-grade active pharmaceutical ingredient (API) with purity ≥99% (HPLC), suitable for formulation development, bioequivalence studies, and clinical research .

Why Varenicline Tartrate Cannot Be Simply Substituted by Nicotine Replacement Therapy, Bupropion, or Cytisine: Mechanistic, Pharmacokinetic, and Safety Evidence


Varenicline tartrate occupies a unique pharmacological space that precludes simple therapeutic or experimental substitution. Unlike nicotine replacement therapy (NRT), which acts as a full agonist at all nAChR subtypes, varenicline is a high-affinity partial agonist selective for α4β2 receptors with a sub-nanomolar Ki and negligible activation of ganglionic α3β4 receptors (>500-fold selectivity), minimizing autonomic side effects [1]. Bupropion, a norepinephrine-dopamine reuptake inhibitor with nicotinic antagonist properties, relies on hepatic CYP2B6 metabolism and exhibits significant inter-individual pharmacokinetic variability tied to CYP2B6 polymorphisms, whereas varenicline is 92% renally excreted unchanged with no clinically relevant CYP involvement [2][3]. Cytisine, while also an α4β2 partial agonist, has substantially shorter half-life (4.8 hours vs. 24 hours), lower receptor binding affinity, reduced selectivity, and a drastically different 5-HT3 receptor engagement profile that impacts tolerability [4]. The specific salt form (L-tartrate) further provides defined crystallinity, purity, and stability characteristics critical for reproducible pharmaceutical manufacturing and bioequivalence testing [5]. These quantitative differences are detailed in Section 3.

Varenicline Tartrate: Quantified Differential Evidence for Scientific Selection and Procurement


Subtype Binding Affinity and Selectivity: Varenicline vs. Cytisine at α4β2, α3β4, α7, and α1βγδ Nicotinic Receptors

In head-to-head equilibrium binding assays using purified receptors expressed in oocytes or HEK cells, varenicline demonstrated approximately 5-fold higher affinity at α4β2 (Ki = 0.4 ± 0.1 nM) compared to cytisine (Ki = 2.0 ± 0.2 nM) [1]. The selectivity advantage is even more pronounced at off-target ganglionic α3β4 receptors, where varenicline exhibits a Ki of 86 ± 16 nM versus cytisine's 480 ± 63 nM, yielding a 5.6-fold greater selectivity window for varenicline. According to the FDA label, varenicline binds >500-fold more potently to α4β2 than α3β4, >3,500-fold than α7, >20,000-fold than α1βγδ, and >2,000-fold over non-nicotinic receptors and transporters [2]. Cytisine's corresponding selectivity ratios, computed from vendor-reported Ki values (Ki = 2 nM for α4β2, 480 nM for α3β4, 5890 nM for α7, 492 nM for α1βγδ), are approximately 240-fold over α3β4 and approximately 2,945-fold over α7 . Thus, varenicline provides a substantially wider selectivity margin against ganglionic and other off-target receptor subtypes. The functional partial agonism at α4β2 is also quantified: varenicline EC50 = 2.3 ± 0.3 μM with 13.4 ± 0.4% efficacy relative to acetylcholine, whereas cytisine EC50 = 140 ± 30 nM with 10 ± 2% efficacy at the same receptor [3].

nicotinic receptor pharmacology drug discovery smoking cessation receptor binding

Smoking Cessation Efficacy: Varenicline vs. Bupropion, Nicotine Replacement Therapy, and Placebo in Long-Term Abstinence

A Cochrane network meta-analysis of pharmacological interventions for smoking cessation, including head-to-head comparisons, established that varenicline is superior to bupropion (RR = 1.39, 95% CI 1.25–1.54; 5 studies), superior to any form of nicotine replacement therapy (NRT) as monotherapy (RR = 1.25, 95% CI 1.14–1.37; 8 studies), and approximately twice as effective as placebo (RR = 2.24, 95% CI 2.06–2.43; 27 studies) in achieving sustained abstinence at ≥6 months [1]. An independent Cochrane review of antidepressants for smoking cessation confirmed bupropion's inferiority to varenicline: RR = 0.73 (95% CI 0.67–0.80; 9 studies, n = 7,564; I² = 0%) [2]. In absolute terms, varenicline produces sustained quit rates of 25–30% compared with bupropion's 19–20% and unassisted quit rates of <10% [3]. A January 2026 systematic review in people with severe mental illness corroborated this relationship: varenicline yielded 10 more long-term quitters per 100 treated (95% CI 5–16) versus placebo, and was numerically superior to bupropion and NRT, with high certainty of evidence [4].

smoking cessation clinical efficacy meta-analysis randomized controlled trials

Metabolic Stability and Drug-Drug Interaction Liability: Varenicline Tartrate vs. Bupropion

Varenicline exhibits a uniquely straightforward dispositional profile: 92% of the absorbed dose is excreted unchanged in urine, primarily via glomerular filtration with minor active tubular secretion by hOCT-2, and in vitro studies demonstrate no inhibition of nine major CYP isoforms (IC50 > 6,400 ng/mL for CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4/5) [1][2]. The elimination half-life is approximately 24 hours, enabling twice-daily dosing. In contrast, bupropion is extensively metabolized by hepatic CYP2B6 (half-life approximately 21 hours) to three active metabolites (hydroxybupropion, threohydrobupropion, erythrohydrobupropion) with elimination half-lives up to 37 hours, and only ~1% is excreted unchanged in urine [3]. A pharmacogenetic analysis of 1,175 smokers demonstrated that bupropion response is significantly associated with CYP2B6 genotype (OR = 1.78, 95% CI 1.27–2.50, p < 0.001), meaning that genetic variability in bupropion metabolism directly impacts clinical efficacy [4]. For varenicline in the same study, treatment response was associated with nAChR subunit genes (CHRNB2/CHRNA5/CHRNA4, OR = 1.76, 95% CI 1.23–2.52, p < 0.005) rather than metabolic enzyme genes, indicating that varenicline's efficacy is pharmacodynamically rather than pharmacokinetically determined. No clinically meaningful drug-drug interactions are observed when varenicline is coadministered with warfarin, digoxin, bupropion, transdermal nicotine, cimetidine, or metformin [1].

drug metabolism pharmacokinetics drug-drug interactions CYP enzymes renal elimination

5-HT3 Receptor Binding Affinity and Nausea Incidence: Varenicline vs. Cytisine

Nausea is the most frequently reported adverse event associated with varenicline, occurring in approximately 30% of clinical trial participants and representing a major cause of treatment discontinuation [1]. A 2020 study conducted at the University of Cambridge Department of Biochemistry used a radioligand antagonist displacement design to compare varenicline and cytisine binding at the human 5-HT3 receptor [2]. The study reported an IC50 of 0.25 μM for varenicline and 0.50 mM (500 μM) for cytisine, representing a 2,000-fold higher binding affinity of varenicline for the 5-HT3 receptor. The FDA label independently confirms varenicline's moderate affinity (Ki = 350 nM) for the 5-HT3 receptor [3]. Agonist activation of 5-HT3 receptors in the brainstem chemoreceptor trigger zone is a well-established mechanism directly mediating nausea and vomiting. This 2,000-fold differential binding affinity provides a mechanistic explanation for the consistently lower incidence of nausea and vomiting observed with cytisine in clinical studies compared to varenicline, and defines a key safety-versus-tolerability trade-off that must be considered when selecting a smoking cessation pharmacotherapy for populations sensitive to gastrointestinal side effects.

5-HT3 receptor nausea tolerability adverse events receptor binding drug safety

Salt Form Pharmacokinetic Equivalence: Varenicline Tartrate vs. Varenicline Oxalate

A randomized, open-label, two-sequence, two-period, single-dose crossover study in 30 healthy male volunteers directly compared the pharmacokinetic profiles of varenicline tartrate (reference formulation) and varenicline oxalate (test formulation), each containing 1 mg varenicline base [1]. The geometric mean ratios (GMRs) and 90% confidence intervals for the primary pharmacokinetic parameters all fell within the regulatory bioequivalence acceptance range of 80–125%. Specifically, the observed mean Cmax was 4.46 ng/mL for tartrate versus 4.54 ng/mL for oxalate (GMR = 1.0106, 90% CI 0.9626–1.0610); AUClast was 97.68 ng·h/mL versus 97.10 ng·h/mL (GMR = 0.9904, 90% CI 0.9540–1.0282); and AUCinf was 101.60 ng·h/mL versus 100.97 ng·h/mL (GMR = 0.9885, 90% CI 0.9517–1.0268). Both formulations were well tolerated with no serious adverse events. This establishes that the tartrate and oxalate salts are pharmacokinetically interchangeable on the basis of varenicline base exposure, with the tartrate salt being the reference standard for innovator and authorized generic products. A separate study comparing varenicline tartrate tablets with varenicline salicylate orally disintegrating films in healthy subjects similarly confirmed pharmacokinetic similarity [2].

salt form bioequivalence pharmacokinetics generic formulation Cmax AUC

Sustained Brain Receptor Occupancy: Varenicline vs. Cytisine via PET and Half-Life Evidence

A single-dose positron emission tomography (PET) study in smokers (n = 9) using the selective α4β2* radioligand 2-FA demonstrated that 0.5 mg oral varenicline achieved data compatible with 100% occupancy of α4β2* nAChRs in the thalamus and brainstem, with a 90% lower confidence limit of 89% occupancy [1]. The corresponding 90% upper limit on the effective dissociation constant (KV) with respect to plasma varenicline concentration was 0.49 nM, confirming near-complete target engagement at sub-therapeutic plasma levels. Varenicline's elimination half-life of approximately 24 hours, combined with twice-daily dosing, sustains near-saturation of α4β2 receptors throughout the dosing interval [2]. Cytisine, in contrast, has a substantially shorter elimination half-life of approximately 4.8 hours and a typical treatment course requiring dosing up to 6 times daily [3]. No PET receptor occupancy data have been published for cytisine in humans; however, the 5-fold shorter half-life predicts significantly lower trough receptor occupancy with intermittent dosing regimens. Comparative pharmacokinetic modeling has demonstrated that at therapeutic doses, varenicline and nicotine, but not cytisine, can extensively desensitize α4β2 nAChRs in the brain [4]. This sustained receptor engagement profile directly supports varenicline's dual pharmacological action: low-level dopaminergic stimulation during abstinence combined with persistent blockade of nicotine binding.

receptor occupancy PET imaging half-life α4β2 nAChR brain exposure target engagement

Varenicline Tartrate: Evidence-Driven Research and Industrial Application Scenarios


Clinical Smoking Cessation Research Requiring a Reference Standard of Maximal Demonstrated Efficacy

For randomized controlled trials, adaptive platform trials, or comparative effectiveness studies evaluating novel smoking cessation interventions (including e-cigarettes, cytisinicline, or digital therapeutics), varenicline tartrate serves as the evidence-preferred active comparator. Its sustained 6-month abstinence rate of 25–30% and proven superiority over bupropion (RR = 1.39) and NRT (RR = 1.25) provide a high-efficacy benchmark with minimal pharmacokinetic variability, making it ideal for establishing non-inferiority margins and powering sample size calculations [1][2]. Researchers in populations with severe mental illness have specifically identified varenicline as the pharmacotherapy yielding the highest certainty of evidence for long-term abstinence, supporting its use as a reference arm in psychiatric smoking cessation trials [3].

Drug-Drug Interaction and Pharmacogenetic Studies Requiring a Metabolically Inert Probe Compound

Varenicline's unique metabolic profile—92% renal excretion unchanged, zero CYP inhibition at clinically relevant concentrations (IC50 > 6,400 ng/mL for all major isoforms), and CYP-independent efficacy—positions it as an ideal negative-control probe in drug-drug interaction panels and as a reference compound in pharmacogenetic studies where the confounding influence of metabolic enzyme polymorphisms must be excluded [4][5]. Clinical pharmacologists and DDI laboratories can use varenicline tartrate as a CYP-neutral substrate to isolate transporter-mediated interactions (hOCT-2) in renal impairment models.

Nicotinic Receptor Subtype Pharmacology and PET Tracer Development Studies

With published human PET receptor occupancy data demonstrating near-complete (100%) saturation of α4β2* nAChRs in brain at a low dose of 0.5 mg, varenicline provides a well-characterized pharmacological tool for positron emission tomography studies of target engagement, occupancy-efficacy modeling, and validation of novel α4β2-selective PET radioligands [6]. Its quantified selectivity ratios (>500-fold over α3β4, >3,500-fold over α7) and fully profiled subtype binding affinities (Ki: α4β2 = 0.06–0.4 nM, α3β4 = 240 nM, α7 = 322 nM, α1βγδ = 3,540 nM) make it the reference standard for screening assays aimed at identifying novel subtype-selective nAChR ligands .

Generic Pharmaceutical Development and Salt Form Bioequivalence Testing

For ANDA/505(b)(2) applicants and generic pharmaceutical manufacturers, varenicline tartrate is the regulatory reference standard against which alternative salts (oxalate, salicylate) and novel dosage forms (orally disintegrating films, modified-release tablets) must demonstrate pharmacokinetic equivalence [7]. The published Cmax (4.46 ng/mL) and AUCinf (101.60 ng·h/mL) values for the 1 mg tartrate formulation, along with the GMR acceptance ranges validated in FDA-compliant crossover studies, provide concrete analytical target benchmarks for dissolution method development, forced degradation studies, and nitrosamine impurity control (N-nitroso-varenicline limit: 37 ng/day per FDA interim guidance) .

Quote Request

Request a Quote for varenicline tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.